A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Benzyl-1,3,5-triazinane-2-thione
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Benzyl-1,3,5-triazinane-2-thione
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Benzyl-1,3,5-triazinane-2-thione (CAS No. 42170-02-5)[1][2]. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the fundamental principles and causal relationships behind the experimental design. We present a robust, one-pot synthesis protocol based on the Mannich reaction, a cornerstone of heterocyclic chemistry. Furthermore, we detail a multi-technique characterization workflow, establishing a self-validating system to ensure the structural integrity and purity of the final compound. This guide serves as a practical and authoritative resource for the reliable preparation and verification of this versatile heterocyclic scaffold.
Introduction and Strategic Overview
The 1,3,5-triazinane framework is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] The introduction of a thione group and a benzyl substituent at the 5-position creates 5-Benzyl-1,3,5-triazinane-2-thione, a molecule of significant interest for further functionalization and biological screening. Its molecular formula is C₁₀H₁₃N₃S, with a corresponding molecular weight of approximately 207.3 g/mol .[1][6]
The synthetic approach detailed herein is a three-component Mannich-type reaction, a classic and highly efficient method for the formation of C-N bonds and the construction of nitrogen-containing heterocycles.[7][8] This strategy was selected for its operational simplicity, high atom economy, use of readily available starting materials (benzylamine, formaldehyde, and thiourea), and typically mild reaction conditions. This one-pot convergence minimizes intermediate isolation steps, thereby reducing waste and improving overall yield.
The subsequent characterization strategy employs a synergistic combination of spectroscopic and physical methods. This orthogonal approach ensures that every aspect of the molecule's identity—from its elemental composition and molecular weight to its specific atomic connectivity and functional groups—is rigorously confirmed.
Synthesis Methodology: The Mannich Reaction Pathway
The formation of the 5-Benzyl-1,3,5-triazinane-2-thione ring system is achieved through a condensation reaction between benzylamine, formaldehyde, and thiourea. The reaction proceeds via the initial formation of a benzyl-substituted iminium ion from the reaction of benzylamine and formaldehyde. This electrophilic intermediate is then attacked by the nucleophilic nitrogen atoms of thiourea. A second molecule of formaldehyde participates in the cyclization to form the stable six-membered triazinane ring.
The causality behind this choice of methodology is rooted in efficiency and reliability. The Mannich reaction is a well-documented and robust transformation for generating such heterocyclic systems, often proceeding without the need for harsh catalysts or extreme temperatures.[8][9]
Caption: One-pot Mannich condensation for synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution as described, followed by the characterization outlined in Section 3, provides high confidence in the identity and purity of the final product.
Reagents & Materials:
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Benzylamine (C₇H₉N, 10.72 g, 11.0 mL, 0.1 mol)
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Aqueous Formaldehyde (37% w/w, CH₂O, 16.2 g, 15.0 mL, 0.2 mol)
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Thiourea (CH₄N₂S, 7.61 g, 0.1 mol)
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Ethanol (C₂H₅OH, 200 mL)
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Deionized Water
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Round-bottom flask (500 mL), magnetic stirrer, reflux condenser, ice bath, Buchner funnel, and filter paper.
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.61 g, 0.1 mol) in 100 mL of ethanol. Stir until a homogenous solution is formed.
-
Addition of Amine: To the stirring solution, add benzylamine (10.72 g, 0.1 mol) dropwise over 5 minutes at room temperature.
-
Initiation of Condensation: Slowly add aqueous formaldehyde (16.2 g, 0.2 mol) to the mixture. The addition should be controlled to manage any mild exotherm.
-
Reaction Progression: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction for 3-4 hours. A white precipitate will typically form as the reaction progresses.
-
Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
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Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted starting materials and salts, followed by a wash with a small amount of cold ethanol (20 mL).
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Drying: Dry the collected white solid under vacuum or in a desiccator to a constant weight.
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Purification (Recrystallization): For enhanced purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Filter the resulting crystals, wash with a minimal amount of cold ethanol, and dry to yield pure 5-Benzyl-1,3,5-triazinane-2-thione.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Formaldehyde is a known carcinogen and sensitizer. Benzylamine is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Comprehensive Characterization
The identity and purity of the synthesized compound are unequivocally established through the following combination of analytical techniques. The expected data provides a benchmark for successful synthesis.
Caption: Orthogonal workflow for structural validation.
Physical Properties
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Appearance: White to off-white crystalline solid.
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Melting Point: A sharp melting point is indicative of high purity. The literature value should be determined and compared. A broad melting range would suggest the presence of impurities.
Spectroscopic Data
The combination of NMR, FT-IR, and Mass Spectrometry provides a detailed molecular fingerprint. The data presented in the table below are predicted values based on established chemical principles and data from structurally similar compounds.[10][11][12]
| Technique | Parameter | Expected Result / Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (m, 5H)~4.5 ppm (s, 2H)~4.2 ppm (s, 4H)~2.5-3.5 ppm (br s, 2H) | Protons of the phenyl group.Benzylic methylene protons (-CH₂-Ph).Ring methylene protons (-N-CH₂-N-).Amine protons (-NH-). |
| ¹³C NMR | Chemical Shift (δ) | ~180 ppm~137 ppm~127-129 ppm~70 ppm~55 ppm | Thione carbon (C=S).Quaternary aromatic carbon.Aromatic CH carbons.Ring methylene carbons (-N-CH₂-N-).Benzylic methylene carbon (-CH₂-Ph). |
| FT-IR | Wavenumber (cm⁻¹) | ~3200-3400 cm⁻¹ (br)~3030 cm⁻¹~2850-2950 cm⁻¹~1450-1500 cm⁻¹~1100-1200 cm⁻¹ | N-H stretching vibrations.Aromatic C-H stretching.Aliphatic C-H stretching.Aromatic C=C bending.C=S stretching vibration. |
| HRMS (ESI) | m/z | [M+H]⁺ calculated for C₁₀H₁₄N₃S⁺: 208.0903 | Confirms the elemental composition and molecular weight of the compound. |
Conclusion
This guide has detailed a reliable and efficient one-pot synthesis of 5-Benzyl-1,3,5-triazinane-2-thione via a Mannich-type condensation. The methodology is founded on well-established chemical principles, utilizing accessible reagents and straightforward procedures. The prescribed characterization workflow, employing an orthogonal set of analytical techniques, provides a robust and self-validating system for confirming the product's structural identity and purity. This comprehensive approach ensures that researchers and drug development professionals can produce and verify this valuable heterocyclic compound with a high degree of confidence, paving the way for its use in further scientific investigation.
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